N-((5-(methylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-((5-(methylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring, a trifluoromethyl group, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(methylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylthio and m-Tolyl Groups: These groups can be introduced via nucleophilic substitution reactions.
Attachment of the Trifluoromethylbenzamide Moiety: This step often involves amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: In an industrial setting, the production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Chemistry:
Catalysis: Used as a ligand in metal-catalyzed reactions.
Material Science: Incorporated into polymers to enhance thermal stability and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: Potential use in developing new antibiotics.
Anticancer Research: Investigated for its ability to inhibit specific cancer cell lines.
Industry:
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Intermediate in the synthesis of various drugs.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing enzymatic activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
- N-((5-(methylthio)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
- N-((5-(methylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
Comparison:
- Structural Differences: Variations in the position of the tolyl group (m-tolyl, p-tolyl, o-tolyl) can influence the compound’s reactivity and biological activity.
- Unique Properties: The specific arrangement of functional groups in N-((5-(methylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide provides unique steric and electronic properties, making it distinct in its class.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[[4-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4OS/c1-12-6-5-7-13(10-12)26-16(24-25-18(26)28-2)11-23-17(27)14-8-3-4-9-15(14)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGBAJPZPUJTPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SC)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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